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molecular formula C12H11ClO2 B8272043 1-(4-Chlorophenyl)-4-hydroxy-4-methylpent-2-yn-1-one

1-(4-Chlorophenyl)-4-hydroxy-4-methylpent-2-yn-1-one

Cat. No. B8272043
M. Wt: 222.67 g/mol
InChI Key: KCEBKQIPWGFABC-UHFFFAOYSA-N
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Patent
US08071595B2

Procedure details

To a stirred solution of 1-(4-chlorophenyl)-4-hydroxy-4-methylpent-2-yn-1-one (2.4 g, 10.70 mmol) in ethanol (20 mL), a solution of diethyl amine (1.34 mL, 12.90 mmol) in EtOH (5 mL) was added dropwise at RT. The reaction mixture was then stirred for additional 30 min. The ethanol was then removed and the mixture was diluted with EtOAc (50 mL). The combined organic layers were then washed with water (10 mL), and brine (10 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 5-(4-chlorophenyl)-2,2-dimethylfuran-3(2H)-one (2.1 g) as a light green gummy oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]#[C:10][C:11](O)([CH3:13])[CH3:12])=[CH:4][CH:3]=1.C(NCC)C.C([OH:23])C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:15][C:11]([CH3:12])([CH3:13])[C:10](=[O:23])[CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#CC(C)(C)O)=O
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was then removed
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with water (10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(C(O1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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